molecular formula C6H7BrN2 B160344 2-Amino-3-bromo-6-methylpyridine CAS No. 126325-46-0

2-Amino-3-bromo-6-methylpyridine

Cat. No.: B160344
CAS No.: 126325-46-0
M. Wt: 187.04 g/mol
InChI Key: JYWWGZAAXTYNRN-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-methylpyridine (CAS: 126325-46-0) is a brominated pyridine derivative featuring amino, bromo, and methyl substituents at positions 2, 3, and 6, respectively. Its molecular formula is C₆H₇BrN₂, with a molecular weight of 201.04 g/mol. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The amino group facilitates nucleophilic substitution, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it valuable for constructing complex molecules . It is also employed in the development of organic light-emitting diode (OLED) materials due to its electronic properties .

Properties

IUPAC Name

3-bromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWWGZAAXTYNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370295
Record name 2-Amino-3-bromo-6-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126325-46-0
Record name 2-Amino-3-bromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-6-methylpyridine
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Preparation Methods

Regioselective Bromination of 2-Amino-6-methylpyridine

The direct bromination of 2-amino-6-methylpyridine represents the most straightforward approach to synthesizing the target compound. However, the inherent electronic effects of the amino group complicate regioselectivity. The amino group at position 2 activates the pyridine ring, favoring electrophilic substitution at the ortho (position 3) and para (position 5) positions. Competition between these sites necessitates precise reaction control.

Reaction Conditions and Outcomes

  • Brominating Agents : N-Bromosuccinimide (NBS) in acetic acid or hydrobromic acid (HBr) with hydrogen peroxide.

  • Solvents : Acetonitrile or dichloromethane at 0–25°C.

  • Yield : Theoretical yields for ortho-bromination range from 30–45%, with para-bromination byproducts requiring chromatographic separation.

Example Protocol

  • Dissolve 2-amino-6-methylpyridine (1.0 equiv) in acetonitrile.

  • Add NBS (1.1 equiv) at 0°C and stir for 12 hours.

  • Quench with sodium bisulfite, extract with ethyl acetate, and concentrate.

  • Purify via recrystallization (petroleum ether/ethyl acetate).

Challenges : Low regioselectivity and competing dibromination byproducts (e.g., 2-amino-3,5-dibromo-6-methylpyridine) reduce practicality for large-scale synthesis.

Multi-Step Synthesis via Intermediate Halogenation

Protection-Deprotection Strategy

To enhance regiocontrol, protecting the amino group prior to bromination is critical. Acetylation or tert-butyloxycarbonyl (Boc) protection moderates the amino group’s activating effects, directing bromination to position 3.

Stepwise Synthesis

  • Protection : Treat 2-amino-6-methylpyridine with acetic anhydride to form 2-acetamido-6-methylpyridine.

  • Bromination : React with NBS in acetonitrile at 75°C, yielding 3-bromo-2-acetamido-6-methylpyridine.

  • Deprotection : Hydrolyze the acetamide group using lithium hydroxide in tetrahydrofuran (THF)/water.

Optimized Parameters

StepReagentSolventTemperatureYield
ProtectionAcetic anhydrideToluene110°C95%
BrominationNBSAcetonitrile75°C82%
DeprotectionLiOHTHF/H₂O25°C90%

Total Yield : 70% (theoretical), surpassing direct bromination methods.

Diazotization-Bromination Sequence

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Introducing the bromo group via palladium-catalyzed coupling offers an alternative to electrophilic substitution.

Synthetic Route

  • Precursor Preparation : Synthesize 2-amino-6-methyl-3-boronic acid pinacol ester.

  • Coupling : React with bromobenzene derivatives using Pd(PPh₃)₄ as a catalyst.

Limitations : Requires pre-functionalized boronates, complicating scalability.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Direct BrominationSimplicityPoor regioselectivity30–45%
Protection-DeprotectionHigh regiocontrolAdditional steps60–70%
Diazotization-BrominationScalabilityMulti-step synthesis50–60%
Suzuki CouplingVersatilityCostly catalysts40–55%

Industrial-Scale Considerations

For large-scale production, the protection-deprotection strategy (Section 2.1) is optimal due to its balance of yield and purity. Recrystallization minimizes purification costs, while acetonitrile and NBS are cost-effective reagents. Pilot studies demonstrate batch sizes exceeding 100 kg with consistent purity >98% .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bromo-6-methylpyridine undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Amino-3-bromo-6-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-methylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Isomers and Positional Analogs

Key structural analogs differ in substituent positions, significantly altering their physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Comparison of Substituent Positions and Basic Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Amino-3-bromo-6-methylpyridine 126325-46-0 C₆H₇BrN₂ 201.04 Not reported Pharmaceuticals, OLED materials
2-Amino-5-bromo-6-methylpyridine 42753-71-9 C₆H₇BrN₂ 201.04 80–82 Organic synthesis intermediates
2-Amino-3-bromo-5-methylpyridine 17282-00-7 C₆H₇BrN₂ 201.04 Not reported Cross-coupling reactions
5-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ 201.04 Not reported Custom synthesis
2-Amino-3-bromo-5,6-dimethylpyridine 161091-49-2 C₇H₉BrN₂ 215.07 Not reported Specialty chemical research

Key Observations :

  • Substituent Position Effects: Melting Points: The 2-amino-5-bromo-6-methylpyridine isomer (80–82°C) has a defined melting point, while others lack reported data. The nitro-substituted analog (2-amino-5-bromo-3-nitropyridine) melts at 208–210°C, highlighting the impact of electron-withdrawing groups .

Functional Group Variations

Key Observations :

  • Amino Group: The presence of an amino group (as in the target compound) increases solubility in polar solvents and enables hydrogen bonding, critical for crystal engineering .
  • Carboxylate Esters: Methyl 2-amino-6-bromopyridine-3-carboxylate is used in bioactive molecule synthesis due to its dual functionalization (bromo for coupling, ester for hydrolysis) .

Biological Activity

2-Amino-3-bromo-6-methylpyridine (C6H7BrN2) is an organic compound characterized by an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 6-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C6H7BrN2\text{Chemical Formula C}_6\text{H}_7\text{BrN}_2

Molecular Weight: 187.04 g/mol
Melting Point: Approximately 74–79 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions influence the compound's ability to modulate various biochemical pathways, particularly those related to cancer and microbial infections .

Target Proteins

Recent studies have indicated that this compound may interact with proteins involved in cancer progression. Molecular docking studies suggest that it can bind to TrkA (tropomyosin receptor kinase A), which is crucial for cell signaling in cancer cells .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. Specific studies reported Minimum Inhibitory Concentrations (MICs) that suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Aminopyridine Amino group at position 2Mild antimicrobial properties
2-Amino-4-methylpyridine Amino group at position 2, methyl at 4Moderate anticancer activity
2-Amino-5-bromo-6-methylpyridine Bromine at position 5Enhanced reactivity but less studied

This comparison highlights the unique positioning of functional groups in this compound that may contribute to its distinct biological activities .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Molecules demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL depending on the strain .
  • Anticancer Efficacy : In vitro assays using breast cancer cell lines revealed that treatment with this compound led to a decrease in cell viability by approximately 60% at a concentration of 25 µM after 48 hours, suggesting potent anticancer activity .
  • Molecular Docking Studies : Computational studies indicated strong binding affinity to TrkA, suggesting that this compound could serve as a scaffold for designing novel inhibitors targeting neurotrophic signaling pathways involved in cancer progression .

Q & A

Q. What are the most reliable synthetic routes for 2-amino-3-bromo-6-methylpyridine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via bromination of 2-amino-6-methylpyridine using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions . For purity >95%, recrystallization from ethanol or toluene is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) with UV detection ensures minimal byproducts. Evidence from Kanto Reagents indicates a melting point (mp) of 80–82°C for the purified product .

Q. How can structural characterization of this compound be performed?

  • Methodology : Use a combination of:
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., aromatic proton splitting and methyl group integration) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (187.05 g/mol) and bromine isotope patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly if studying halogen bonding interactions .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodology : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3_3)4_4 as a catalyst. The amino group may require protection (e.g., acetylation) to prevent side reactions . For example, coupling with phenylboronic acid yields 2-amino-3-aryl-6-methylpyridine derivatives, useful in ligand design .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and regioselectivity in brominated pyridines?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model electron density and frontier molecular orbitals. Studies show that bromine’s electron-withdrawing effect lowers the HOMO energy, directing electrophilic substitution to the 5-position . These calculations align with experimental bromination outcomes in related pyridines .

Q. What crystallographic challenges arise when resolving structures of halogenated pyridines, and how are they addressed?

  • Methodology : Halogen atoms (e.g., Br) introduce strong anomalous scattering, complicating phase determination. Use high-resolution synchrotron X-ray data (<1 Å) and direct methods in SHELXD for structure solution. For twinned crystals, the TwinRotMat algorithm in SHELXTL improves refinement .

Q. How can contradictory data on bromination yields be resolved?

  • Methodology : Discrepancies often stem from solvent polarity or temperature variations. For example, bromine in acetic acid at 0°C favors mono-bromination (yield: 70–80%), while elevated temperatures promote di-bromination. Kinetic vs. thermodynamic control should be analyzed via 1H^1\text{H}-NMR monitoring and Arrhenius plots .

Q. What role does this compound play in catalytic systems?

  • Methodology : The compound serves as a precursor for ligands in nickel-catalyzed ethylene oligomerization. Modify the amino group to phosphine or oxazoline derivatives to enhance metal coordination. Catalytic activity is assessed via GC-MS analysis of oligomer distributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-bromo-6-methylpyridine
Reactant of Route 2
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2-Amino-3-bromo-6-methylpyridine

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